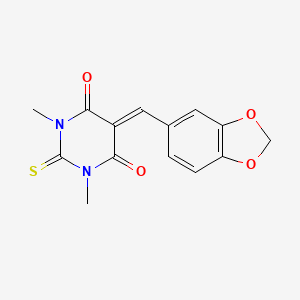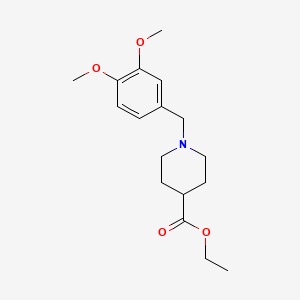
1-(3-methoxybenzoyl)-4-phenylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methoxybenzoyl)-4-phenylpiperidine, also known as R-(-)-WIN 35,428, is a chemical compound that belongs to the piperidine family. It is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-(3-methoxybenzoyl)-4-phenylpiperidine involves the inhibition of dopamine reuptake by binding to the dopamine transporter. This leads to an increase in dopamine levels in the synaptic cleft, which can result in increased dopamine signaling and subsequent physiological effects.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-(3-methoxybenzoyl)-4-phenylpiperidine are primarily related to its ability to increase dopamine levels in the brain. This can result in a variety of effects, including increased locomotor activity, improved cognitive function, and reduced drug-seeking behavior. However, the exact biochemical and physiological effects of 1-(3-methoxybenzoyl)-4-phenylpiperidine may vary depending on the specific experimental conditions and the dosage used.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-methoxybenzoyl)-4-phenylpiperidine in lab experiments is its high selectivity for the dopamine transporter. This makes it a useful tool for studying the dopamine system in the brain. However, one of the limitations of using 1-(3-methoxybenzoyl)-4-phenylpiperidine is that it can be difficult to obtain in large quantities. In addition, the use of 1-(3-methoxybenzoyl)-4-phenylpiperidine in lab experiments may be limited by its potential toxicity and the need for specialized equipment and expertise.
Orientations Futures
There are several future directions for the study of 1-(3-methoxybenzoyl)-4-phenylpiperidine. One potential direction is the development of new therapeutic applications for the compound, such as the treatment of drug addiction or other dopamine-related disorders. Another direction is the further exploration of the biochemical and physiological effects of 1-(3-methoxybenzoyl)-4-phenylpiperidine, including its effects on other neurotransmitter systems and its potential for use in combination therapies. Finally, the development of new synthesis methods for 1-(3-methoxybenzoyl)-4-phenylpiperidine may also be an important direction for future research.
Méthodes De Synthèse
The synthesis of 1-(3-methoxybenzoyl)-4-phenylpiperidine involves the condensation of 3-methoxybenzoyl chloride with 4-phenylpiperidine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain a pure compound. This synthesis method has been described in several scientific publications and is considered a reliable and reproducible method for the preparation of 1-(3-methoxybenzoyl)-4-phenylpiperidine.
Applications De Recherche Scientifique
1-(3-methoxybenzoyl)-4-phenylpiperidine has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the dopamine transporter, which makes it a promising candidate for the treatment of dopamine-related disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. In addition, 1-(3-methoxybenzoyl)-4-phenylpiperidine has also been studied for its potential use as a research tool to study the dopamine system in the brain.
Propriétés
IUPAC Name |
(3-methoxyphenyl)-(4-phenylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-22-18-9-5-8-17(14-18)19(21)20-12-10-16(11-13-20)15-6-3-2-4-7-15/h2-9,14,16H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYJDBLDFPYEMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxyphenyl)(4-phenylpiperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-dichloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5696530.png)
![3-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl acetate](/img/structure/B5696542.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B5696546.png)
![N-[4-(benzyloxy)phenyl]-2,2,2-trichloroacetamide](/img/structure/B5696552.png)
![1-butyryl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5696560.png)

![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5696581.png)
![1-[2-(4-ethylphenoxy)ethyl]pyrrolidine](/img/structure/B5696585.png)

![6-(5-methyl-1H-pyrazol-3-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5696615.png)


